N-Desisopropyl Metoprolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desisopropyl Metoprolol-d5 is a deuterated analogue of N-Desisopropyl Metoprolol, which is a derivative of Metoprolol. Metoprolol is a beta-blocker used primarily to manage abnormal heart rhythms and hypertension. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desisopropyl Metoprolol-d5 typically involves the deuteration of MetoprololThis reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Desisopropyl Metoprolol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
N-Desisopropyl Metoprolol-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol and its metabolites.
Biology: Employed in metabolic studies to track the biotransformation of Metoprolol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Metoprolol.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals .
Mechanism of Action
N-Desisopropyl Metoprolol-d5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, making it selective for cardiac tissue. The deuterium labeling allows for precise tracking in metabolic studies, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Desisopropyl Metoprolol: The non-deuterated analogue, used in similar research applications.
Metoprolol: The parent compound, widely used as a beta-blocker in clinical settings.
Atenolol: Another beta-blocker with similar pharmacological properties.
Uniqueness
N-Desisopropyl Metoprolol-d5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Properties
IUPAC Name |
1-amino-1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3/i8D2,9D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWXVDJGNOHFLR-QJHRKUAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.